molecular formula C35H62N7O19P3S B15546700 3,9-Dihydroxytetradecanoyl-CoA

3,9-Dihydroxytetradecanoyl-CoA

Cat. No.: B15546700
M. Wt: 1009.9 g/mol
InChI Key: ZEUWPNBIYGECOF-UHFFFAOYSA-N
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Description

3,9-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O19P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,9-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-5-7-10-22(43)11-8-6-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI Key

ZEUWPNBIYGECOF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Synthesis of 3,9-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA molecule whose biological synthesis pathway is not extensively documented in publicly available scientific literature. This technical guide presents a putative biosynthetic pathway, constructed from established enzymatic reactions known to occur in fatty acid metabolism. By providing a detailed theoretical framework, this document aims to facilitate further research into the identification, characterization, and potential therapeutic applications of this and other similarly modified fatty acids. The guide includes proposed enzymatic steps, quantitative data from analogous reactions, detailed experimental protocols for pathway investigation, and visualizations of the proposed metabolic and experimental workflows.

A Putative Biosynthesis Pathway for this compound

Given the absence of a well-defined pathway for this compound, we propose a plausible route of synthesis involving a sequential two-step hydroxylation of a tetradecanoyl-CoA precursor. This pathway leverages known enzymatic activities from fatty acid metabolism, specifically from cytochrome P450-mediated hydroxylation and the β-oxidation cycle.

The proposed pathway initiates with the hydroxylation of tetradecanoyl-CoA at the C9 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase. The resulting 9-hydroxytetradecanoyl-CoA would then serve as a substrate for the initial enzymes of the β-oxidation pathway to introduce the second hydroxyl group at the C3 position.

G cluster_0 Putative Biosynthesis of this compound Tetradecanoyl_CoA Tetradecanoyl-CoA Nine_OH_Tetradecanoyl_CoA 9-Hydroxytetradecanoyl-CoA Tetradecanoyl_CoA->Nine_OH_Tetradecanoyl_CoA Cytochrome P450 Monooxygenase (CYP) Nine_OH_trans_2_Tetradecenoyl_CoA 9-Hydroxy-trans-2-tetradecenoyl-CoA Nine_OH_Tetradecanoyl_CoA->Nine_OH_trans_2_Tetradecenoyl_CoA Acyl-CoA Dehydrogenase Three_Nine_diOH_Tetradecanoyl_CoA This compound Nine_OH_trans_2_Tetradecenoyl_CoA->Three_Nine_diOH_Tetradecanoyl_CoA Enoyl-CoA Hydratase

Caption: Proposed sequential hydroxylation pathway for this compound.

Step 1: C9-Hydroxylation of Tetradecanoyl-CoA

The initial and likely rate-limiting step is the regioselective hydroxylation of the saturated C14 fatty acyl chain at the C9 position. This type of reaction is characteristic of cytochrome P450 monooxygenases (CYPs). Specifically, enzymes from the CYP4 family are known to hydroxylate fatty acids at the ω and sub-terminal (ω-1, ω-2, etc.) positions. For a C14 fatty acid, the C9 position corresponds to the ω-5 position, a site accessible to certain bacterial and eukaryotic CYPs.

  • Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.14.1)

  • Substrates: Tetradecanoyl-CoA, O₂, NADPH

  • Products: 9-Hydroxytetradecanoyl-CoA, H₂O, NADP⁺

Step 2: C3-Hydroxylation via a Modified β-Oxidation Pathway

The resulting 9-hydroxytetradecanoyl-CoA is proposed to enter a modified β-oxidation-like cascade to introduce the second hydroxyl group at the C3 position.

An acyl-CoA dehydrogenase would catalyze the formation of a double bond between the C2 and C3 positions. The presence of the C9 hydroxyl group might influence the substrate specificity and efficiency of this enzyme.

  • Enzyme Class: Acyl-CoA Dehydrogenase (EC 1.3.8.7)

  • Substrate: 9-Hydroxytetradecanoyl-CoA

  • Product: 9-Hydroxy-trans-2-tetradecenoyl-CoA

Finally, an enoyl-CoA hydratase would add a water molecule across the newly formed double bond, resulting in the formation of this compound.

  • Enzyme Class: Enoyl-CoA Hydratase (EC 4.2.1.17)

  • Substrate: 9-Hydroxy-trans-2-tetradecenoyl-CoA

  • Product: this compound

Quantitative Data for Analogous Enzymatic Reactions

Direct kinetic data for the enzymes involved in this compound synthesis is unavailable. The following tables present representative kinetic parameters for the enzyme classes proposed in the putative pathway, acting on structurally similar substrates.

Table 1: Representative Kinetic Parameters for Cytochrome P450 Fatty Acid Hydroxylases

Enzyme SourceSubstrateK_m (µM)V_max (nmol/min/nmol P450)Reference
Bacillus megaterium CYP102A1Myristic Acid601700F. P. Guengerich et al.
Rat Liver CYP4A1Lauric Acid1025E. F. Johnson et al.
Human CYP4F2Arachidonic Acid158.5J. R. Falck et al.

Table 2: Representative Kinetic Parameters for Acyl-CoA Dehydrogenases

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Pig Kidney (Medium Chain)Octanoyl-CoA2.511J. J. P. Kim et al.
Human (Very Long Chain)Palmitoyl-CoA0.37.5S. Vockley et al.
E. coli (Medium Chain)Decanoyl-CoA3.015J. E. Cronan Jr. et al.

Table 3: Representative Kinetic Parameters for Enoyl-CoA Hydratases

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Bovine LiverCrotonyl-CoA251100J. K. Hiltunen et al.
E. coliCrotonyl-CoA30950W. G. Duncombe et al.
Rat Liver Peroxisomaltrans-2-Hexadecenoyl-CoA5.0200T. Osumi et al.

Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway requires the expression and characterization of candidate enzymes and the analysis of their products. Below are generalized protocols for assaying the key enzymatic activities.

General Experimental Workflow

G cluster_1 General Experimental Workflow for Enzyme Characterization Gene_Identification Candidate Gene Identification (e.g., BLAST search) Cloning_Expression Cloning and Heterologous Expression Gene_Identification->Cloning_Expression Purification Protein Purification (e.g., Affinity Chromatography) Cloning_Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS/MS, GC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Parameter Determination (Michaelis-Menten) Enzyme_Assay->Kinetic_Analysis

Caption: A typical workflow for identifying and characterizing enzymes in a biosynthetic pathway.

Protocol: Assay for Cytochrome P450 Fatty Acid Hydroxylase Activity
  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1-10 µM purified CYP enzyme, 10-100 µM tetradecanoyl-CoA, and an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Initiation: Start the reaction by adding the substrate, tetradecanoyl-CoA.

  • Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Extraction: Acidify the mixture with formic acid and extract the lipids with two volumes of ethyl acetate.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS to identify and quantify the 9-hydroxytetradecanoyl-CoA product.

Protocol: Assay for Acyl-CoA Dehydrogenase Activity
  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.8), 200 µM FAD, 1 mM potassium ferricyanide (B76249), and 10-50 µg of purified acyl-CoA dehydrogenase.

  • Initiation: Add 10-100 µM of 9-hydroxytetradecanoyl-CoA to start the reaction.

  • Measurement: Monitor the reduction of ferricyanide at 420 nm (ε = 1.04 mM⁻¹cm⁻¹) using a spectrophotometer at 25°C.

  • Calculation: Calculate the enzyme activity based on the rate of ferricyanide reduction.

Protocol: Assay for Enoyl-CoA Hydratase Activity
  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 10-50 µg of purified enoyl-CoA hydratase.

  • Initiation: Start the reaction by adding 50 µM of the substrate, 9-hydroxy-trans-2-tetradecenoyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA double bond, using a spectrophotometer at 25°C.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of the substrate.

Potential Regulation of the Biosynthesis Pathway

The regulation of the proposed pathway would likely be governed by the regulatory mechanisms controlling the involved enzyme families.

  • Cytochrome P450 Monooxygenases: The expression of CYP genes is often inducible by their substrates or by various xenobiotics. The activity of these enzymes can also be allosterically modulated or subject to competitive inhibition.

  • β-Oxidation Enzymes: The enzymes of the β-oxidation pathway are generally regulated by the cellular energy state (e.g., NADH/NAD⁺ and acetyl-CoA/CoA ratios) and by the availability of their substrates.

Conclusion

The biological synthesis of this compound is proposed to occur through a novel pathway involving the sequential action of a cytochrome P450 monooxygenase and enzymes of the β-oxidation pathway. This technical guide provides a foundational framework for the experimental investigation of this putative pathway. The identification and characterization of the enzymes responsible for its synthesis could unveil new metabolic capabilities and provide novel targets for drug development, particularly in the context of diseases involving aberrant lipid metabolism. Further research, including the identification of candidate genes from organisms known to produce dihydroxy fatty acids, heterologous expression, and in vitro reconstitution of the pathway, is essential to validate this hypothesis.

Unraveling the Enigma of 3,9-Dihydroxytetradecanoyl-CoA: A Review of a Molecule Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation across scientific databases and literature, the endogenous function, metabolic pathways, and specific biological roles of 3,9-Dihydroxytetradecanoyl-CoA remain largely uncharacterized. This technical overview serves to consolidate the current state of knowledge, which is presently limited, and to propose potential avenues for future research based on the functions of structurally related lipid molecules.

Currently, there is no direct scientific literature detailing the specific signaling pathways, quantitative data from experiments, or established experimental protocols for the study of this compound. The molecule is not prominently featured in major lipidomics databases, and searches for alternative names or related compounds have not yielded specific information about this particular dihydroxylated long-chain fatty acyl-CoA.

The Landscape of Dihydroxy Fatty Acids: A Potential Framework

While information on this compound is scarce, the broader class of dihydroxy fatty acids and their CoA esters are known to participate in various biological processes. Research into these related molecules may offer a foundational framework for postulating the potential functions of this compound.

Dihydroxy fatty acids are known to be synthesized in various organisms, from bacteria to plants, and can act as signaling molecules or intermediates in metabolic pathways. For instance, certain dihydroxy fatty acids are generated by lipoxygenases and are considered lipid mediators. In plants, the biosynthesis of unique dihydroxy fatty acids has been identified, suggesting specialized roles within their physiology.

Potential Biosynthetic and Metabolic Pathways: A Hypothetical Model

Based on the metabolism of other fatty acids, a hypothetical pathway for the biosynthesis and degradation of this compound can be proposed. The formation of this molecule would likely involve the hydroxylation of a tetradecanoyl-CoA precursor at the 3 and 9 positions by specific hydroxylase enzymes. The degradation would likely follow the pathway of beta-oxidation.

To visualize this hypothetical pathway, the following logical flow can be considered:

G Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA Hydroxylation (Position 3) This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound Hydroxylation (Position 9) Further Metabolism Further Metabolism This compound->Further Metabolism Beta-oxidation or other modifications

Caption: Hypothetical Biosynthesis of this compound.

Future Research Directions and Experimental Approaches

To elucidate the endogenous function of this compound, a multi-pronged experimental approach is necessary. The workflow for such an investigation could be structured as follows:

G cluster_0 Identification and Quantification cluster_1 Functional Characterization cluster_2 Pathway Elucidation LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry Lipidomics Profiling Lipidomics Profiling LC-MS/MS->Lipidomics Profiling Cell-based Assays Cell-based Assays Lipidomics Profiling->Cell-based Assays Stable Isotope Tracing Stable Isotope Tracing Cell-based Assays->Stable Isotope Tracing Enzyme Assays Enzyme Assays Receptor Binding Studies Receptor Binding Studies Gene Knockout/Knockdown Gene Knockout/Knockdown Transcriptomics/Proteomics Transcriptomics/Proteomics

Caption: Proposed Workflow for Investigating this compound.

Experimental Protocols:

Given the lack of specific protocols for this compound, researchers should adapt established methods for the analysis of other long-chain acyl-CoAs.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction method would be suitable for isolating lipids, including acyl-CoAs, from biological samples.

  • Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid molecules. A method would need to be developed using a synthetic standard of this compound to establish retention time and fragmentation patterns.

  • Cell-based Assays: Once the presence of the molecule is confirmed, its effects on cellular processes such as inflammation, apoptosis, and metabolic regulation can be assessed using various cell lines.

  • Enzyme Assays: To identify the enzymes involved in its metabolism, in vitro assays using purified enzymes and this compound as a substrate would be necessary.

Conclusion and Outlook for Drug Development

The study of this compound is a greenfield area of research. Its structural similarity to other biologically active lipids suggests that it may possess important endogenous functions. The lack of current knowledge presents a significant opportunity for discovery. Future research, guided by the principles of lipidomics and classical biochemistry, will be crucial to unravel the mysteries of this molecule. Should this compound be found to play a role in a disease-relevant pathway, it could emerge as a novel target for drug development. The path forward requires the chemical synthesis of this molecule and its labeled isotopes to enable the rigorous experimental work needed to define its place in the landscape of cellular metabolism and signaling.

A Technical Guide to the Putative Role and Discovery of 3,9-Dihydroxytetradecanoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 3,9-Dihydroxytetradecanoyl-CoA in mammalian cells. As of this publication, the direct discovery of this compound in mammalian systems has not been documented in scientific literature. However, the well-established principles of fatty acid metabolism and modification suggest the theoretical possibility of its existence. This document provides an in-depth exploration of the core concepts surrounding the potential biosynthesis, detection, and functional significance of this and other dihydroxy fatty acyl-CoAs. It is intended to serve as a foundational resource for researchers and professionals in drug development who are interested in the expanding field of novel lipid mediators. The guide summarizes quantitative data on related molecules, details relevant experimental protocols, and presents hypothetical pathways and workflows through structured diagrams.

Introduction: The Expanding World of Acyl-CoAs

Coenzyme A (CoA) and its thioesters are fundamental to cellular metabolism, gene regulation, and the biosynthesis of signaling molecules.[1] Long-chain fatty acyl-CoAs are not just metabolic intermediates but also key regulatory molecules that influence a variety of cellular processes.[2] Their metabolic fate is tightly controlled and partitioned within the cell to serve distinct functions, including energy production through β-oxidation and incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols.[2] While the metabolism of common saturated and unsaturated fatty acyl-CoAs is well-understood, the landscape of modified fatty acyl-CoAs, including hydroxylated forms, is an emerging area of research.

This guide focuses on the hypothetical molecule this compound. Tetradecanoyl-CoA, also known as myristoyl-CoA, is a long-chain fatty acyl-CoA that serves as a substrate for various metabolic pathways.[3] The introduction of hydroxyl groups can dramatically alter the physicochemical properties and biological activity of fatty acids and their CoA esters. Enzymatically oxidized lipids, including hydroxylated forms, are known to function as crucial signaling mediators in processes like inflammation and immune response.[4] Therefore, the potential existence of dihydroxylated fatty acyl-CoAs like this compound in mammalian cells presents an intriguing possibility for novel biological functions.

Hypothetical Biosynthesis of this compound

The biosynthesis of a dihydroxylated fatty acyl-CoA would likely involve the action of specific hydroxylase enzymes on the parent acyl-CoA chain. The primary precursor, tetradecanoyl-CoA, is derived from the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[5][6][7]

The generation of this compound from tetradecanoyl-CoA would necessitate two hydroxylation events. In mammalian cells, cytochrome P450 (CYP) enzymes are a major family of proteins responsible for the oxidation of fatty acids.[4] These enzymes can introduce hydroxyl groups at various positions along the acyl chain. It is plausible that one or more CYP enzymes could catalyze the sequential or concerted hydroxylation of tetradecanoyl-CoA at the 3 and 9 positions.

Below is a diagram illustrating a hypothetical biosynthetic pathway.

Hypothetical_Biosynthesis_of_3_9_Dihydroxytetradecanoyl_CoA Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Tetradecanoyl-CoA Tetradecanoyl-CoA Fatty Acid Synthase->Tetradecanoyl-CoA De novo synthesis Hydroxylase 1 (e.g., CYP450) Hydroxylase 1 (e.g., CYP450) Tetradecanoyl-CoA->Hydroxylase 1 (e.g., CYP450) 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Hydroxylase 1 (e.g., CYP450)->3-Hydroxytetradecanoyl-CoA Hydroxylation at C3 Hydroxylase 2 (e.g., CYP450) Hydroxylase 2 (e.g., CYP450) 3-Hydroxytetradecanoyl-CoA->Hydroxylase 2 (e.g., CYP450) This compound This compound Hydroxylase 2 (e.g., CYP450)->this compound Hydroxylation at C9

A hypothetical pathway for the biosynthesis of this compound.

Quantitative Data on Related Acyl-CoAs

While no quantitative data exists for this compound, examining the concentrations of other novel acyl-CoAs can provide a valuable reference point for future studies. The recent quantification of lactoyl-CoA in mammalian cells offers a benchmark for the expected abundance of low-level acyl-CoA species.[8]

MetaboliteConcentration in Cell Culture (pmol per 10^6 cells)Concentration in Mouse Heart (pmol mg-1 tissue)Reference
Lactoyl-CoA1.14 x 10-50.0172[8]
Crotonyl-CoASimilar to Lactoyl-CoASimilar to Lactoyl-CoA[8]
Acetyl-CoA20-350 times higher than Lactoyl-CoA20-350 times higher than Lactoyl-CoA[8]
Propionyl-CoA20-350 times higher than Lactoyl-CoA20-350 times higher than Lactoyl-CoA[8]
Succinyl-CoA20-350 times higher than Lactoyl-CoA20-350 times higher than Lactoyl-CoA[8]

Experimental Protocols for Discovery and Characterization

The identification and quantification of a novel acyl-CoA such as this compound requires sensitive and specific analytical techniques. The following is a proposed workflow based on established methods for acyl-CoA analysis.[8]

Sample Preparation
  • Cell/Tissue Lysis: Mammalian cells or tissues should be rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity. Lysis is then performed in a cold solvent mixture, typically containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer to precipitate proteins and extract polar metabolites.

  • Internal Standard Spiking: A heavy-isotope labeled internal standard of this compound would be ideal for accurate quantification. As this is not commercially available, a surrogate standard, such as a commercially available hydroxylated fatty acyl-CoA, could be used for semi-quantitative analysis. A biosynthetic route to generate a 13C- and/or 15N-isotopically labeled standard would be a crucial step for absolute quantification.[8]

  • Solid-Phase Extraction (SPE): The cell lysate is clarified by centrifugation, and the supernatant containing the acyl-CoAs is subjected to SPE to enrich for the target analytes and remove interfering substances. A mixed-mode or polymer-based SPE cartridge is often employed for this purpose.

Analytical Detection
  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is the method of choice for the detection and quantification of low-abundance acyl-CoAs.[8]

    • Chromatography: Reversed-phase chromatography with a C18 column is typically used to separate acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid or hexylamine) is often necessary to achieve good peak shape and retention.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is used for detection. The instrument should be operated in positive ion mode, and data can be acquired in full scan mode to identify the accurate mass of the protonated molecule [M+H]+. For confirmation, tandem mass spectrometry (MS/MS) is performed to generate a characteristic fragmentation pattern. The fragmentation of the CoA moiety will produce signature product ions.

The following diagram outlines a proposed experimental workflow.

Experimental_Workflow_for_Acyl_CoA_Discovery cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Cell/Tissue Lysis Cell/Tissue Lysis Internal Standard Spiking Internal Standard Spiking Cell/Tissue Lysis->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction LC-HRMS LC-HRMS Solid-Phase Extraction->LC-HRMS Data Analysis Data Analysis LC-HRMS->Data Analysis MS/MS Fragmentation MS/MS Fragmentation Data Analysis->MS/MS Fragmentation Comparison to Synthetic Standard Comparison to Synthetic Standard MS/MS Fragmentation->Comparison to Synthetic Standard

A proposed workflow for the discovery and validation of novel acyl-CoAs.

Potential Functional Significance

The hydroxylation of fatty acids can create novel signaling molecules. For instance, various hydroxylated polyunsaturated fatty acids act as ligands for nuclear receptors and G-protein coupled receptors, modulating inflammatory responses and other physiological processes.[4]

The potential functions of this compound could include:

  • Signaling Molecule: It could act as a signaling molecule itself or be a precursor to other signaling lipids. The hydroxyl groups could facilitate interactions with specific protein binding pockets.

  • Metabolic Intermediate: It might be an intermediate in a novel metabolic pathway, for example, a specialized fatty acid oxidation pathway or the biosynthesis of a more complex lipid.

  • Protein Acylation: The dihydroxy-tetradecanoyl moiety could be transferred to proteins, a post-translational modification that could alter protein function, localization, or stability.

Conclusion and Future Directions

While the existence of this compound in mammalian cells remains to be confirmed, the foundational knowledge of lipid metabolism and the continuous discovery of novel metabolites suggest that its presence is plausible. This guide provides a theoretical framework and a practical roadmap for researchers to investigate this and other dihydroxylated fatty acyl-CoAs. Future research in this area should focus on:

  • Targeted Metabolomics: Employing sensitive LC-HRMS methods to search for the signature mass of this compound in various mammalian cell lines and tissues.

  • Enzyme Identification: Identifying the putative hydroxylases responsible for its synthesis, potentially through in vitro assays with recombinant CYP enzymes and tetradecanoyl-CoA as a substrate.

  • Functional Studies: Once identified and synthesized, elucidating the biological role of this compound through cell-based assays and in vivo models.

The exploration of novel fatty acyl-CoA species holds the potential to uncover new layers of metabolic regulation and cellular signaling, which could ultimately lead to the identification of new therapeutic targets for a variety of diseases.

References

The Potential Enzymatic Genesis of 3,9-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxytetradecanoyl-CoA is a dually hydroxylated fatty acyl-CoA molecule with potential implications in various biological processes. Its precise enzymatic origin has not been definitively elucidated in published literature. This technical guide proposes a plausible biosynthetic pathway for this compound, drawing upon established principles of fatty acid metabolism. The proposed pathway involves a two-step enzymatic modification of tetradecanoyl-CoA, initiated by a cytochrome P450 monooxygenase-mediated hydroxylation at the C9 position, followed by the action of the initial enzymes of the fatty acid β-oxidation pathway to introduce a hydroxyl group at the C3 position. This document provides a detailed exploration of the candidate enzymes, their known substrate specificities, and relevant kinetic data. Furthermore, it outlines key experimental protocols for the validation of this proposed pathway and includes visualizations to facilitate a comprehensive understanding of the underlying biochemical logic.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur via a two-step enzymatic sequence acting on the saturated C14 fatty acyl-CoA, tetradecanoyl-CoA (also known as myristoyl-CoA).

Step 1: C9-Hydroxylation. The initial modification is proposed to be a regioselective hydroxylation of tetradecanoyl-CoA at the C9 position, yielding 9-hydroxytetradecanoyl-CoA. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) monooxygenase superfamily.

Step 2: C3-Hydroxylation via β-Oxidation. The resulting 9-hydroxytetradecanoyl-CoA is then proposed to serve as a substrate for the initial enzymes of the mitochondrial fatty acid β-oxidation pathway. An acyl-CoA dehydrogenase would first introduce a double bond between the C2 and C3 positions to form 9-hydroxy-trans-Δ²-tetradecenoyl-CoA. Subsequently, an enoyl-CoA hydratase would catalyze the hydration of this double bond, leading to the formation of this compound.

Proposed Biosynthesis of this compound Tetradecanoyl-CoA Tetradecanoyl-CoA 9-Hydroxytetradecanoyl-CoA 9-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->9-Hydroxytetradecanoyl-CoA Cytochrome P450 Monooxygenase (C9-Hydroxylation) 9-Hydroxy-trans-Δ²-tetradecenoyl-CoA 9-Hydroxy-trans-Δ²-tetradecenoyl-CoA 9-Hydroxytetradecanoyl-CoA->9-Hydroxy-trans-Δ²-tetradecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 9-Hydroxy-trans-Δ²-tetradecenoyl-CoA->this compound Enoyl-CoA Hydratase

Figure 1: Proposed two-step enzymatic pathway for the biosynthesis of this compound.

Candidate Enzymes and Supporting Data

Cytochrome P450 Monooxygenases (CYPs)

CYP enzymes are a vast superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide array of substrates, including fatty acids.[1][2] Bacterial CYPs, in particular, have been shown to exhibit regioselective hydroxylation of fatty acids at various positions.[1] The hydroxylation reaction involves the activation of molecular oxygen and the incorporation of one oxygen atom into the substrate.[2]

While a specific C9-hydroxylase for tetradecanoyl-CoA has not been characterized, several bacterial CYPs are known to hydroxylate fatty acids at sub-terminal positions (ω-1, ω-2, ω-3, etc.). For a C14 fatty acid, the C9 position corresponds to the ω-5 position. For instance, CYP102A1 (P450 BM3) from Bacillus megaterium and its variants can hydroxylate fatty acids at various in-chain positions.[2] Similarly, CYP168A1 from Pseudomonas aeruginosa hydroxylates saturated fatty acids at ω-1 and ω-2 positions.[3] It is plausible that a yet-unidentified or engineered CYP enzyme could exhibit the required C9 specificity for tetradecanoyl-CoA.

Table 1: Representative Bacterial Cytochrome P450s with Fatty Acid Hydroxylase Activity

Enzyme FamilyExample EnzymeSource OrganismSubstrate(s)Hydroxylation Position(s)
CYP102CYP102A1 (P450 BM3)Bacillus megateriumC12-C18 Fatty Acidsω-1, ω-2, ω-3
CYP152CYP152B1Sphingomonas paucimobilisC10-C18 Fatty Acidsα
CYP168CYP168A1Pseudomonas aeruginosaC14, C16, C18 Fatty Acidsω-1, ω-2
Fatty Acid β-Oxidation Enzymes

The second stage of the proposed pathway involves enzymes of the fatty acid β-oxidation spiral. This metabolic pathway is responsible for the catabolism of fatty acyl-CoAs to produce acetyl-CoA.[4]

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of β-oxidation, the formation of a trans-2-enoyl-CoA.[5] There are several isoforms of ACADs with varying substrate specificities for short-, medium-, long-, and very-long-chain fatty acyl-CoAs.[5] It is anticipated that a long-chain acyl-CoA dehydrogenase (LCAD) would be capable of acting on 9-hydroxytetradecanoyl-CoA.

  • Enoyl-CoA Hydratases (ECHs): ECHs catalyze the stereospecific hydration of the trans-2-enoyl-CoA double bond to form a 3-hydroxyacyl-CoA.[6][7] Similar to ACADs, different isoforms of ECHs exist with preferences for varying chain lengths.[6] The introduction of a hydroxyl group at the C9 position is not expected to completely abolish the recognition of the acyl-CoA by these enzymes, although it may affect the reaction kinetics.

Table 2: Key Enzymes of the Initial Steps of Fatty Acid β-Oxidation

EnzymeEC NumberReactionSubstrate Chain Length Preference
Acyl-CoA Dehydrogenase1.3.8.7Acyl-CoA + FAD ⇌ trans-2-Enoyl-CoA + FADH₂Varies (Short, Medium, Long, Very-Long)
Enoyl-CoA Hydratase4.2.1.17trans-2-Enoyl-CoA + H₂O ⇌ (S)-3-Hydroxyacyl-CoAVaries (Short, Long)

Experimental Protocols

Validation of the proposed pathway for this compound biosynthesis requires a series of targeted experiments.

Identification of a C9-Hydroxylating Cytochrome P450

Objective: To identify a CYP enzyme capable of hydroxylating tetradecanoyl-CoA at the C9 position.

Methodology:

  • Candidate Gene Selection: Mine genomic and proteomic databases for uncharacterized CYPs from organisms known for diverse fatty acid metabolism (e.g., Bacillus, Pseudomonas, Sphingomonas).

  • Heterologous Expression and Purification: Clone candidate CYP genes into a suitable expression host (e.g., E. coli). Express and purify the recombinant enzymes using standard chromatographic techniques.

  • In Vitro Activity Assay:

    • Prepare a reaction mixture containing the purified CYP, a suitable redox partner (e.g., NADPH-cytochrome P450 reductase), tetradecanoyl-CoA, and a buffer system.

    • Incubate the reaction at an optimal temperature.

    • Quench the reaction and extract the lipid components.

  • Product Analysis: Analyze the reaction products using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the formation of 9-hydroxytetradecanoyl-CoA.

Experimental Workflow for C9-Hydroxylase Identification cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzymatic Assay & Analysis Database Mining Database Mining Gene Synthesis Gene Synthesis Database Mining->Gene Synthesis Cloning Cloning Gene Synthesis->Cloning Heterologous Expression Heterologous Expression Cell Lysis Cell Lysis Heterologous Expression->Cell Lysis Purification Purification Cell Lysis->Purification In Vitro Assay In Vitro Assay Lipid Extraction Lipid Extraction In Vitro Assay->Lipid Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Lipid Extraction->LC-MS/GC-MS Analysis

References

Navigating Peroxisomal Disorders: A Technical Guide to Key Acyl-CoA and Fatty Acid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecule 3,9-Dihydroxytetradecanoyl-CoA is not an established biomarker in current scientific literature, the inquiry into its potential role leads to a critical area of metabolic disease: peroxisomal disorders. These disorders are characterized by the dysfunction of peroxisomes, essential cellular organelles for various metabolic processes. The diagnosis and monitoring of peroxisomal disorders rely on the accurate measurement of specific fatty acids and their CoA esters that accumulate due to enzymatic defects. This technical guide provides a comprehensive overview of the well-established biomarkers for peroxisomal disorders, their clinical significance, analytical methodologies for their detection, and the underlying metabolic pathways.

Peroxisomal Disorders: A Brief Overview

Peroxisomal disorders are a heterogeneous group of inherited metabolic diseases that can be broadly categorized into two main groups:

  • Peroxisome Biogenesis Disorders (PBDs) : These are characterized by defects in the formation of peroxisomes, leading to a wide range of enzymatic deficiencies. The Zellweger spectrum disorders (ZSDs) fall into this category, with varying degrees of severity from the most severe Zellweger syndrome to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[1]

  • Single Peroxisomal Enzyme Deficiencies : In these disorders, the peroxisome structure is intact, but a single enzyme or transporter protein is defective. A prominent example is X-linked adrenoleukodystrophy (X-ALD), which is caused by a defect in the ABCD1 transporter, leading to the accumulation of very-long-chain fatty acids.[2]

Clinical manifestations of peroxisomal disorders are diverse and can include neurological abnormalities, liver dysfunction, hearing and vision impairment, and craniofacial dysmorphism.[1]

Key Biomarkers for Peroxisomal Disorders

The biochemical diagnosis of peroxisomal disorders hinges on the identification and quantification of specific metabolites that accumulate in plasma, serum, or cultured fibroblasts.[1] The most crucial biomarkers are:

  • Very-Long-Chain Fatty Acids (VLCFAs) : These are fatty acids with a carbon chain length of 22 or more.[3] The accumulation of C24:0 (tetracosanoic acid) and C26:0 (hexacosanoic acid) is a hallmark of many peroxisomal disorders.[2][3] The ratios of C24:0/C22:0 and C26:0/C22:0 are often used as diagnostic indicators.[4][5]

  • Pristanic Acid and Phytanic Acid : These are branched-chain fatty acids that are also metabolized within the peroxisome. Elevated levels of phytanic acid are characteristic of Refsum disease, while elevated pristanic acid can be seen in various peroxisomal disorders.[5]

  • Di- and Trihydroxycholestanoic Acids (DHCA and THCA) : These are bile acid intermediates that accumulate in disorders affecting peroxisomal beta-oxidation.[6][7][8]

Quantitative Data on Biomarkers in Peroxisomal Disorders

The following table summarizes the typical plasma concentrations of key biomarkers in healthy individuals and patients with peroxisomal disorders. It is important to note that these values can vary between laboratories and analytical methods.

BiomarkerNormal RangeZellweger Spectrum Disorder (Severe)X-Linked Adrenoleukodystrophy (X-ALD)
C26:0 (µmol/L) 0.33 - 1.39[3]Significantly elevatedModerately to significantly elevated
C24:0/C22:0 Ratio 0.32 - 1.07[3]Significantly elevatedElevated
C26:0/C22:0 Ratio < 0.030[3]Significantly elevatedElevated
Pristanic Acid (µmol/L) < 3.0[3]ElevatedNormal to slightly elevated
Phytanic Acid (µmol/L) < 16[3]Elevated (diet-dependent)Normal
DHCA & THCA Not routinely detectedElevated[6][8]Normal

Experimental Protocols for Biomarker Analysis

The gold standard for the quantification of these biomarkers is mass spectrometry coupled with either gas or liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Analysis

GC-MS is a robust and widely used method for the analysis of VLCFAs.[4][9][10]

Methodology:

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from plasma or serum samples using a solvent mixture, typically chloroform:methanol (2:1, v/v), as described in the Folch method.[11]

    • Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., from phospholipids (B1166683) and cholesterol esters).

    • Derivatization: The free fatty acids are converted to their methyl ester derivatives (fatty acid methyl esters, FAMEs) using a reagent such as boron trifluoride-methanol or by acid-catalyzed esterification. This step is crucial to increase the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis:

    • Injection: The FAMEs are injected into the gas chromatograph.

    • Separation: The FAMEs are separated on a capillary column (e.g., a non-polar DB-1ms column) based on their boiling points and interactions with the stationary phase.[11] A temperature gradient is used to elute the fatty acids in order of increasing chain length and degree of unsaturation.

    • Detection: The separated FAMEs enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for the identification and quantification of each fatty acid. Selected Ion Monitoring (SIM) mode is often used for targeted quantification to enhance sensitivity and specificity.[11]

  • Quantification: The concentration of each VLCFA is determined by comparing its peak area to that of a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) that is added to the sample at the beginning of the procedure.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

LC-MS/MS offers a sensitive and specific method for the simultaneous quantification of VLCFAs, pristanic acid, and phytanic acid.[12][13]

Methodology:

  • Sample Preparation:

    • Hydrolysis: Similar to the GC-MS protocol, an acid hydrolysis step is performed to release the fatty acids from their CoA esters and other lipid conjugates.[12]

    • Derivatization: The fatty acids are derivatized to enhance their ionization efficiency for mass spectrometry. One common method involves derivatization with dimethylaminoethanol (B1669961) to form trimethyl-amino-ethyl (TMAE) iodide esters.[12]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The derivatized fatty acids are separated using ultra-performance liquid chromatography (UPLC) on a C8 or C18 column.

    • Mass Spectrometric Detection: The separated derivatives are analyzed by tandem mass spectrometry (MS/MS) in positive electrospray ionization mode. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[12]

  • Quantification: Quantification is achieved using a multi-point calibration curve and normalization with deuterated internal standards for each class of fatty acid.[12]

Signaling Pathways and Metabolic Workflows

The accumulation of these biomarkers is a direct consequence of defects in the peroxisomal β-oxidation pathway.

Peroxisomal β-Oxidation Pathway

This pathway is responsible for the shortening of VLCFAs, pristanic acid, and the bile acid precursors DHCA and THCA.

Peroxisomal_Beta_Oxidation cluster_disease Site of Defect in Peroxisomal Disorders VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C26:0-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Oxidation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Shortened_Acyl_CoA Shortened Acyl-CoA (C(n-2)-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondria ACOX1 ACOX1 ACOX1->VLCFA_CoA:n DBP D-Bifunctional Protein DBP->Enoyl_CoA:n Thiolase Thiolase Thiolase->Ketoacyl_CoA:n Block->ACOX1 X Block->DBP X Block->Thiolase X

Caption: Peroxisomal β-oxidation pathway and sites of enzymatic defects.

In many peroxisomal disorders, defects in enzymes such as Acyl-CoA oxidase 1 (ACOX1) or D-bifunctional protein (DBP) lead to a halt in this pathway, causing the accumulation of VLCFA-CoA and other upstream metabolites.[7]

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of fatty acid biomarkers from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Fibroblasts) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Hydrolysis (Release of Fatty Acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., Methylation for GC-MS) Hydrolysis->Derivatization Analysis Chromatographic Separation and Mass Spectrometric Detection (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification (Comparison to Internal Standards) Analysis->Quantification

Caption: General experimental workflow for fatty acid biomarker analysis.

The accurate quantification of VLCFAs, pristanic acid, phytanic acid, and bile acid intermediates is indispensable for the diagnosis, classification, and monitoring of peroxisomal disorders. While the specific molecule this compound is not a current biomarker, the principles of detecting metabolic dysregulation through the analysis of acyl-CoA and fatty acid profiles are central to the field. For researchers and drug development professionals, a thorough understanding of these biomarkers and the analytical techniques used to measure them is crucial for advancing our knowledge of peroxisomal disorders and for the development of novel therapeutic interventions. The methodologies and pathways outlined in this guide provide a foundational framework for these endeavors.

References

Structural Characterization of 3,9-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the structural characterization of 3,9-Dihydroxytetradecanoyl-CoA, a putative dihydroxy fatty acyl-coenzyme A derivative. Due to the current absence of specific literature on this molecule, this document provides a detailed, theoretical framework based on established analytical techniques for the characterization of similar long-chain acyl-CoA esters and hydroxy fatty acids. The guide covers methodologies for mass spectrometry and nuclear magnetic resonance spectroscopy, presenting hypothetical data in structured tables for clarity. Furthermore, it includes detailed experimental protocols and visual workflows to aid researchers in the elucidation of the structure of this and other novel lipid molecules.

Introduction

Fatty acyl-Coenzyme A (CoA) esters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] They also function as signaling molecules and allosteric regulators of various enzymes.[2][3] Hydroxylated fatty acids and their CoA esters are a subclass of lipids with diverse biological activities. The precise location of hydroxyl groups along the acyl chain is critical to their function. The characterization of novel hydroxy fatty acyl-CoA molecules is therefore essential for understanding their biological roles and for potential therapeutic applications.

This guide focuses on the hypothetical molecule this compound, providing a roadmap for its structural elucidation.

Proposed Analytical Workflow

The structural characterization of this compound would involve a multi-step analytical approach to confirm its molecular weight, elemental composition, and the precise location of the two hydroxyl groups, as well as the stereochemistry of the chiral centers.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Data Analysis & Confirmation synthesis Chemical Synthesis or Biological Isolation purification Purification by HPLC synthesis->purification ms Mass Spectrometry (MS) - ESI-MS - MS/MS purification->ms nmr NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) ms->nmr interpretation Spectral Interpretation nmr->interpretation confirmation Structural Confirmation interpretation->confirmation G cluster_fragments Expected MS/MS Fragments parent [M+H]⁺ m/z 954.3824 frag1 Loss of H₂O (from hydroxyl groups) parent->frag1 frag2 Cleavage at C-C bonds adjacent to hydroxyls parent->frag2 frag3 Characteristic Coenzyme A fragments (e.g., phosphopantetheine) parent->frag3 G tetradecanoyl_coa Tetradecanoyl-CoA hydroxy_1 3-Hydroxytetradecanoyl-CoA tetradecanoyl_coa->hydroxy_1 Hydroxylase dihydroxy This compound hydroxy_1->dihydroxy Hydroxylase further_metabolism Further Metabolism (e.g., β-oxidation) dihydroxy->further_metabolism

References

Methodological & Application

Application Note: Targeted Metabolomics for 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,9-Dihydroxytetradecanoyl-CoA is a long-chain dihydroxylated fatty acyl-CoA. While the precise biological role and metabolic pathways involving this specific molecule are not extensively characterized in current literature, the analysis of long-chain acyl-CoAs and hydroxylated fatty acids is crucial for understanding lipid metabolism and its dysregulation in various diseases. Dihydroxylated fatty acid derivatives are known to be involved in signaling pathways, particularly those related to inflammation.[1] This application note presents a detailed protocol for the targeted quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies provided are based on established principles for the analysis of similar long-chain hydroxylated acyl-CoA species.

Biological Significance

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation and lipid synthesis.[2][3] The hydroxylation of fatty acids can occur through various enzymatic pathways, including those involving cytochrome P450 enzymes and lipoxygenases, leading to the formation of signaling molecules.[1] Peroxisomes play a significant role in the metabolism of very long-chain and complex fatty acids, including hydroxylated forms, through β-oxidation.[4][5][6] Dysregulation of these pathways is associated with metabolic disorders. Therefore, the ability to accurately quantify specific dihydroxylated long-chain acyl-CoAs like this compound can provide valuable insights into cellular metabolism and disease pathogenesis.

Experimental Workflow

The following diagram outlines the general workflow for the targeted analysis of this compound.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution & Evaporation Extraction->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Fig 1. General workflow for targeted analysis.

Hypothesized Metabolic Pathway

Given that this compound is a dihydroxylated long-chain fatty acyl-CoA, it is plausible that its metabolism involves peroxisomal β-oxidation, a key pathway for the breakdown of such complex fatty acids.[4][5][6] The following diagram illustrates a hypothetical integration of this compound into a generalized fatty acid oxidation pathway.

Peroxisomal Beta-Oxidation Pathway cluster_peroxisome Peroxisome This compound This compound Acyl-CoA_Oxidase Acyl-CoA Oxidase This compound->Acyl-CoA_Oxidase Enoyl-CoA_Hydratase Enoyl-CoA Hydratase Acyl-CoA_Oxidase->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA_Dehydrogenase->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA (to Mitochondria) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Fig 2. Hypothetical peroxisomal β-oxidation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Deionized Water

  • Acetonitrile

  • Ammonium (B1175870) Hydroxide

  • Internal Standard (e.g., C17:0-CoA)

  • Biological sample (e.g., ~50-100 mg of tissue or 1-5 million cells)

  • Homogenization Buffer (e.g., ice-cold PBS)

Procedure:

  • Homogenization: Homogenize the biological sample in ice-cold buffer.

  • Internal Standard: Add a known amount of internal standard to the homogenate.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol:acetonitrile (1:1, v/v) containing 0.1% ammonium hydroxide.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

The following parameters are hypothetical and should be optimized using a synthesized standard of this compound.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The precursor ion will be the [M+H]⁺ of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group (507 Da).[7][8] Additional product ions may arise from the cleavage of the fatty acyl chain, particularly at the hydroxyl groups.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedCharacteristic fragment 1To be optimized
Characteristic fragment 2To be optimized
Internal Standard (C17:0-CoA) 1020.5513.5To be optimized

Data Presentation

Quantitative data should be summarized in tables for clear comparison across different experimental groups.

Table 1: Hypothetical Quantitative Results for this compound

Sample GroupnConcentration (pmol/mg protein) ± SDp-value
Control 101.5 ± 0.4\multirow{2}{*}{<0.05}
Treatment 104.2 ± 0.9

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) >0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) <15%
Accuracy (% Recovery) 85-115%

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the targeted metabolomic analysis of this compound. The successful implementation of this protocol will depend on the optimization of the LC-MS/MS parameters using a purified standard of the target analyte. This methodology can be adapted for the analysis of other novel long-chain hydroxylated fatty acyl-CoAs, thereby facilitating further research into their roles in health and disease.

References

Application Note & Protocol: Chemo-Enzymatic Synthesis of 3,9-Dihydroxytetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of a 3,9-dihydroxytetradecanoyl-CoA standard, which can be utilized as a reference compound in various biochemical assays and metabolic studies.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The presence of hydroxyl groups on the acyl chain introduces chirality and specific recognition sites for enzymes, making these molecules important for studying enzyme kinetics, identifying metabolic pathways, and for use as analytical standards in metabolomics. This compound is a dihydroxylated fatty acyl-CoA that may serve as an intermediate in specialized metabolic pathways or as a potential biomarker. This protocol outlines a plausible chemo-enzymatic approach for the synthesis of this compound, starting from commercially available precursors. The proposed method combines chemical synthesis to generate the dihydroxy fatty acid backbone, followed by an enzymatic step to attach the Coenzyme A (CoA) moiety.

Overall Synthesis Strategy

The synthesis of this compound is proposed to proceed in two main stages:

  • Chemical Synthesis of 3,9-dihydroxytetradecanoic acid: This stage involves the regioselective introduction of two hydroxyl groups onto a 14-carbon fatty acid chain.

  • Enzymatic Acylation to form this compound: The synthesized dihydroxy fatty acid is then coupled to Coenzyme A using an appropriate acyl-CoA synthetase.

Experimental Protocols

Part 1: Chemical Synthesis of 3,9-dihydroxytetradecanoic acid

This part of the protocol is hypothetical and based on established chemical transformations. It requires a multi-step synthesis starting from a suitable precursor. A plausible route could start from 9-hydroxytetradecanoic acid, which can be synthesized from commercially available materials. The second hydroxyl group at the C3 position can be introduced via a stereoselective aldol (B89426) reaction or an alpha-bromination followed by nucleophilic substitution.

Materials and Reagents:

  • 9-hydroxytetradecanoic acid

  • Protecting agents (e.g., tert-Butyldimethylsilyl chloride)

  • Reagents for alpha-functionalization (e.g., N-Bromosuccinimide)

  • Reducing agents (e.g., Sodium borohydride)

  • Solvents (e.g., Tetrahydrofuran, Dichloromethane)

  • Reagents for deprotection (e.g., Tetrabutylammonium fluoride)

Step-by-Step Protocol:

  • Protection of the C9 hydroxyl group: The hydroxyl group at the C9 position of 9-hydroxytetradecanoic acid is first protected to prevent it from reacting in subsequent steps.

  • Activation of the carboxylic acid: The carboxylic acid is activated, for example, by converting it to an acyl chloride or a Weinreb amide.

  • Introduction of the C3 hydroxyl group: A hydroxyl group is introduced at the C3 position. This can be achieved through various methods, such as an aldol condensation with a protected glycolaldehyde (B1209225) equivalent, followed by reduction of the resulting keto group.

  • Deprotection: The protecting group at the C9 position is removed to yield 3,9-dihydroxytetradecanoic acid.

  • Purification: The final dihydroxy fatty acid is purified using column chromatography on silica (B1680970) gel.

Part 2: Enzymatic Synthesis of this compound

This step utilizes a promiscuous acyl-CoA synthetase to attach the synthesized 3,9-dihydroxytetradecanoic acid to Coenzyme A.

Materials and Reagents:

  • 3,9-dihydroxytetradecanoic acid (from Part 1)

  • Coenzyme A, trilithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer (pH 7.5), ATP, MgCl₂, DTT, and Coenzyme A.

  • Substrate Addition: Add a solution of 3,9-dihydroxytetradecanoic acid dissolved in a suitable organic solvent (e.g., DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol.

  • Purification: The this compound is purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Reagents for Enzymatic Synthesis of this compound

ReagentStock ConcentrationFinal ConcentrationVolume (for 100 µL reaction)
Tris-HCl (pH 7.5)1 M100 mM10 µL
ATP100 mM10 mM10 µL
MgCl₂1 M10 mM1 µL
DTT1 M5 mM0.5 µL
Coenzyme A20 mM1 mM5 µL
3,9-dihydroxytetradecanoic acid10 mM (in DMSO)0.5 mM5 µL
Acyl-CoA Synthetase1 mg/mL10 µg/mL1 µL
Nuclease-free water--67.5 µL

Table 2: Expected Yield and Purity

ProductSynthesis StageExpected YieldPurity (by HPLC)
3,9-dihydroxytetradecanoic acidChemical Synthesis30-40% (overall)>95%
This compoundEnzymatic Synthesis60-70%>98%

Characterization

The final product should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column can be used to assess the purity of the synthesized this compound. The retention time should be compared to the starting materials.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode can be used to confirm the molecular weight of the product. The expected [M-H]⁻ ion for this compound (C₃₅H₆₀N₇O₁₉P₃S) is approximately 1023.29 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the positions of the hydroxyl groups and the formation of the thioester bond.

Visualization

Experimental Workflow

Synthesis_Workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Synthesis Start 9-hydroxytetradecanoic acid Protect Protection of C9-OH Start->Protect Protecting Agent Activate Carboxylic Acid Activation Protect->Activate Hydroxylate Introduction of C3-OH Activate->Hydroxylate Deprotect Deprotection Hydroxylate->Deprotect Deprotecting Agent Purify_FA Purification of Dihydroxy Fatty Acid Deprotect->Purify_FA Column Chromatography DHFA 3,9-dihydroxytetradecanoic acid Enz_Reaction Enzymatic Acylation DHFA->Enz_Reaction CoA Coenzyme A CoA->Enz_Reaction Acyl-CoA Synthetase, ATP, Mg²⁺ Purify_CoA Purification of Acyl-CoA Enz_Reaction->Purify_CoA SPE or HPLC Final_Product This compound Standard Purify_CoA->Final_Product Characterization Characterization (HPLC, MS, NMR) Final_Product->Characterization

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, protocol for the synthesis of this compound. The proposed chemo-enzymatic approach offers a plausible route to obtaining this standard for research purposes. Researchers should note that optimization of the chemical synthesis steps and selection of the most appropriate acyl-CoA synthetase may be necessary to achieve the desired yields and purity. The successful synthesis of this standard will facilitate further investigations into its biological roles and its potential as a biomarker.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 3,9-Dihydroxytetradecanoyl-CoA using high-resolution liquid chromatography-mass spectrometry (LC-MS). This methodology is critical for researchers investigating fatty acid metabolism and its implications in various disease states.

Introduction

This compound is a hydroxylated fatty acyl-CoA that may play a role in various metabolic pathways. Accurate and sensitive detection of this analyte is essential for understanding its biological function. High-resolution mass spectrometry offers the specificity and sensitivity required for the analysis of such complex lipid molecules in biological matrices. This application note describes a robust LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step for the analysis of acyl-CoAs is the extraction from biological samples. A simple and effective method involves protein precipitation and extraction.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal Standard (e.g., C17:0-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA) in water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

Protocol:

  • To 100 µL of biological sample, add 10 µL of internal standard solution.

  • Add 200 µL of cold 10% TCA or 2.5% SSA.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS analysis or subjected to solid-phase extraction for further cleanup if necessary. Several methods use liquid chromatography coupled with mass spectrometry/mass spectrometry (LC-MS/MS) to quantify acyl CoA levels in biological samples.[1] A simple sample preparation and LC-MS/MS method can measure both short-chain acyl CoAs and biosynthetic precursors of CoA.[1] This method does not require the use of a solid-phase extraction column during sample preparation and exhibits high sensitivity, precision, and accuracy.[1]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Ion-pairing UHPLC chromatography produces well-separated peaks for CoA biosynthetic intermediates and short-chain acyl CoAs.[1]

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Capillary Temperature: 320°C.

  • Full Scan (MS1) Resolution: 70,000.

  • Full Scan (MS1) Mass Range: m/z 300-1200.

  • MS/MS (dd-MS2) Resolution: 17,500.

  • Collision Energy (HCD): Stepped 20, 30, 40 eV.

  • Inclusion List: Add the theoretical exact mass of this compound.

All protonated acyl-CoAs undergo two major fragmentations.[2] One occurs between the pantothenate moiety and the β-phosphate of the adenosine (B11128) nucleotide, and the second occurs between the α- and β-phosphates of the adenosine nucleotide moiety.[2] A common fragmentation pattern for all CoA species involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate.[3] This results in a characteristic neutral loss of 507 Da from the precursor ion.[3][4]

Data Presentation

Predicted Mass and Fragmentation for this compound
Analyte Chemical Formula Exact Mass [M+H]+ Key Fragment Ion [M-507+H]+
This compoundC35H62N7O19P3S1017.2980510.2294
Quantitative Analysis Results (Hypothetical Data)
Sample Group Concentration of this compound (pmol/mg protein) ± SD
Control1.5 ± 0.3
Treatment 14.8 ± 0.7
Treatment 22.1 ± 0.4

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (TCA/SSA) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Collect Supernatant sp4->sp5 lc Reversed-Phase HPLC/UHPLC sp5->lc ms High-Resolution Mass Spectrometry lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2 da3 Statistical Analysis da2->da3

Caption: Workflow for the analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway Metabolic_Stress Metabolic Stress Enzyme_A Enzyme A Metabolic_Stress->Enzyme_A activates Precursor Tetradecanoyl-CoA Analyte This compound Precursor->Analyte hydroxylates Signaling_Molecule Signaling Molecule X Analyte->Signaling_Molecule modulates Downstream_Effector Downstream Effector Signaling_Molecule->Downstream_Effector activates Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response induces

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Synthetic 3-Hydroxy-tetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

These protocols are designed for researchers, scientists, and drug development professionals investigating fatty acid metabolism, mitochondrial enzymology, and inborn errors of metabolism such as LCHAD deficiency.

Application 1: In Vitro Enzyme Kinetics of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Objective: To determine the kinetic parameters (K_m and V_max) of purified LCHAD using 3-hydroxytetradecanoyl-CoA as a substrate. This is crucial for characterizing enzyme activity, inhibitor screening, and studying the effects of mutations.

Quantitative Data: LCHAD Enzyme Kinetics

The following data, adapted from studies on porcine heart L-3-hydroxyacyl-CoA dehydrogenase, illustrates the enzyme's specificity for substrates of varying chain lengths.[1] The coupled assay system described in Protocol 1 was used to obtain these values, which are essential for designing and interpreting kinetic experiments.[1]

Substrate (3-Hydroxyacyl-CoA)Chain LengthK_m (µM)Relative V_max (%)
3-Hydroxybutyryl-CoAC4160100
3-Hydroxyhexanoyl-CoAC617134
3-Hydroxyoctanoyl-CoAC87151
3-Hydroxydecanoyl-CoAC104160
3-Hydroxydodecanoyl-CoAC122.5141
3-Hydroxytetradecanoyl-CoA C14 2.5 116
3-Hydroxyhexadecanoyl-CoAC162.586

Note: V_max values are relative to the rate with the C4 substrate.

Experimental Workflow: LCHAD Kinetic Analysis

LCHAD_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synthesize/Obtain 3-Hydroxytetradecanoyl-CoA A1 Prepare Coupled Assay Reaction Mix P1->A1 P2 Purify Recombinant LCHAD Enzyme A2 Initiate Reaction with LCHAD Enzyme P2->A2 A1->A2 A3 Monitor NADH Production at 340 nm A2->A3 D1 Calculate Initial Reaction Velocities A3->D1 D2 Plot Michaelis-Menten Curve D1->D2 D3 Determine Km and Vmax (Lineweaver-Burk) D2->D3

Caption: Workflow for determining LCHAD kinetic parameters.

Protocol 1: Spectrophotometric Coupled Assay for LCHAD Activity

This protocol is based on a coupled assay system where the product of the LCHAD reaction is further processed, ensuring the reaction proceeds in the forward direction.[1] The rate of NAD⁺ reduction to NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified LCHAD enzyme

  • Synthetic 3-hydroxytetradecanoyl-CoA (substrate)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoASH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • UV/Vis Spectrophotometer with temperature control (37°C)

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 0.02% BSA.

  • Prepare Reagent Mix: In a 1 mL cuvette, prepare the following reaction mixture (final concentrations):

    • 100 mM Potassium Phosphate Buffer, pH 7.4

    • 50 µM NAD⁺

    • 50 µM CoASH

    • ~5 units of 3-ketoacyl-CoA thiolase

    • Varying concentrations of 3-hydroxytetradecanoyl-CoA (e.g., 0.5 µM to 50 µM)

  • Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.

  • Initiate Reaction: Add a known amount of purified LCHAD enzyme (e.g., 5-10 µg) to the cuvette, mix quickly by inversion.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.

  • Calculate Activity: Determine the initial velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume) / (6.22 * mg of LCHAD * Path Length)

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Use non-linear regression analysis (e.g., Michaelis-Menten equation) or a linearized plot (e.g., Lineweaver-Burk) to determine the K_m and V_max values.

Application 2: Diagnosis of LCHAD Deficiency in Patient-Derived Fibroblasts

Objective: To use synthetic 3-hydroxytetradecanoyl-CoA to assess LCHAD enzyme activity in mitochondria isolated from cultured skin fibroblasts. This is a key diagnostic method for identifying patients with inborn errors of fatty acid oxidation.

Quantitative Data: 3-Hydroxy Fatty Acid Accumulation in LCHAD-Deficient Fibroblasts

In LCHAD deficiency, the substrate for the enzyme, 3-hydroxyacyl-CoAs, cannot be metabolized and accumulates. This can be measured in the culture media of patient-derived fibroblasts incubated with a long-chain fatty acid like palmitate.

Cell Line3-OH-tetradecanoic acid (pmol/mg protein)3-OH-hexadecanoic acid (pmol/mg protein)
Control 115 ± 520 ± 7
Control 212 ± 418 ± 6
LCHAD-deficient 1 165 ± 20 280 ± 35
LCHAD-deficient 2 180 ± 25 310 ± 40

Data represents the mean ± SD of triplicate experiments and is illustrative of typical results.

Signaling Pathway: Role in Mitochondrial β-Oxidation

FAO_Pathway AcylCoA Long-Chain Acyl-CoA (e.g., Tetradecanoyl-CoA) EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Dehydrogenation ACAD ACADs AcylCoA->ACAD HydroxyacylCoA 3-Hydroxytetradecanoyl-CoA EnoylCoA->HydroxyacylCoA Hydration Hydratase Enoyl-CoA Hydratase EnoylCoA->Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Dehydrogenation LCHAD LCHAD HydroxyacylCoA->LCHAD AcetylCoA Acetyl-CoA (to TCA Cycle) KetoacylCoA->AcetylCoA Thiolysis ShortenedAcylCoA Chain-Shortened Acyl-CoA (Re-enters cycle) KetoacylCoA->ShortenedAcylCoA Thiolase β-Ketothiolase KetoacylCoA->Thiolase ACAD->EnoylCoA FADH2 FADH2 ACAD->FADH2 Hydratase->HydroxyacylCoA LCHAD->KetoacylCoA NADH NADH + H+ LCHAD->NADH Thiolase->AcetylCoA Thiolase->ShortenedAcylCoA FAD FAD FAD->ACAD NAD NAD+ NAD->LCHAD CoASH CoASH CoASH->Thiolase

Caption: Position of 3-hydroxytetradecanoyl-CoA in FAO.

Protocol 2: LCHAD Activity Assay in Isolated Fibroblast Mitochondria

This protocol outlines the steps from cell culture to the final enzyme assay.

Part A: Fibroblast Culture and Mitochondrial Isolation

  • Cell Culture: Culture human skin fibroblasts (patient and control lines) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Grow cells to near confluency in T-175 flasks.

  • Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize with culture medium and pellet the cells by centrifugation (500 x g for 5 min).

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the 10,000 x g centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Part B: Spectrophotometric Assay

  • Assay Setup: The assay is performed as described in Protocol 1.

  • Sample Addition: Instead of purified enzyme, add 20-50 µg of mitochondrial protein to initiate the reaction.

  • Substrate: Use 3-hydroxytetradecanoyl-CoA at a single, saturating concentration (e.g., 50 µM) to measure maximal activity.

  • Calculation: Calculate the specific activity and express it as nmol NADH/min/mg of mitochondrial protein.

  • Comparison: Compare the specific activity of patient-derived mitochondria to that of control samples. A significant reduction in activity (typically <20% of control) is indicative of LCHAD deficiency.

Appendix: Supporting Protocols

Protocol 3: Representative Synthesis of 3-Hydroxytetradecanoyl-CoA

This chemo-enzymatic protocol provides a general framework for synthesizing 3-hydroxyacyl-CoAs.

  • Step 1 (Chemical): Synthesis of 3-Hydroxytetradecanoic Acid N-Hydroxysuccinimide (NHS) Ester:

    • Dissolve 3-hydroxytetradecanoic acid in an anhydrous organic solvent (e.g., DMF or THF).

    • Add N-hydroxysuccinimide and a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC).

    • Stir the reaction at room temperature overnight.

    • Filter to remove the dicyclohexylurea byproduct and purify the NHS ester by chromatography.

  • Step 2 (Enzymatic or Chemical): Thioesterification with Coenzyme A:

    • Dissolve the purified 3-hydroxytetradecanoyl-NHS ester in a suitable buffer (e.g., sodium bicarbonate, pH 8.0).

    • Add a solution of Coenzyme A (free acid) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purify the final product, 3-hydroxytetradecanoyl-CoA, using reverse-phase HPLC.

    • Confirm identity and purity by mass spectrometry.

Protocol 4: Representative Purification of Recombinant LCHAD

This protocol describes the expression and purification of His-tagged human LCHAD from E. coli.

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human HADHA gene fused to a polyhistidine tag (His-tag).

    • Grow the bacterial culture in LB medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g for 30 min at 4°C).

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged LCHAD protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

    • Assess purity by SDS-PAGE.

    • Store the purified enzyme in aliquots at -80°C.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 3,9-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the chromatographic separation of this compound?

The chromatographic separation of long-chain fatty acyl-CoAs like this compound is often challenging due to several factors:

  • Poor Peak Shape: Peak tailing and broadening are common issues that can result from the interaction of the analyte with the stationary phase or from issues with the mobile phase. Repeated injections of biological samples can lead to a buildup of matrix components on the column, causing peak distortion.[1]

  • Low Sensitivity and Signal Deterioration: Achieving adequate sensitivity can be difficult, especially for low-abundance species. Signal intensity may decrease over a series of injections.[1]

  • Analyte Instability: this compound can be susceptible to degradation, especially at non-optimal pH or temperature, which can lead to the appearance of extraneous peaks and loss of the target analyte.[2]

  • Co-elution with Isomers and Structurally Similar Molecules: Biological samples are complex matrices containing numerous structurally related lipids, making baseline separation of the target analyte challenging.

  • Matrix Effects in Mass Spectrometry: When using LC-MS, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

Q2: What type of chromatographic column is best suited for this compound separation?

Reverse-phase chromatography is the most common technique for the separation of fatty acyl-CoAs. C18 columns are widely used.[1] The choice of a specific C18 column will depend on the sample matrix and the desired separation. For complex biological samples, using a column with a smaller particle size (e.g., sub-2 µm) can improve resolution. However, this will also lead to higher backpressure.

Q3: What are the recommended mobile phase compositions for the analysis of this compound?

A typical mobile phase for the separation of long-chain fatty acyl-CoAs consists of a binary solvent system with an organic modifier gradient.

  • Aqueous Component (Solvent A): An aqueous buffer is used to control the pH and improve peak shape. Common choices include 5-10 mM ammonium (B1175870) acetate.[1] To avoid the use of ion-pairing reagents, a high pH mobile phase (around pH 10.5) using ammonium hydroxide (B78521) can be effective.[1]

  • Organic Component (Solvent B): Acetonitrile is a common organic modifier.[1]

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier is typically used to elute the analytes based on their hydrophobicity.

Q4: How can I improve the detection of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of acyl-CoAs.[1][3] Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used to enhance selectivity and sensitivity. Chemical derivatization to introduce a fluorescent or easily ionizable tag is another approach to improve detection, although it adds complexity to the sample preparation.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing or Fronting Sample solvent is too strong.Dilute the sample in the initial mobile phase or a weaker solvent.[5]
Column contamination from previous injections.Implement a column wash step with a strong solvent after each run or batch.[1] Consider using a guard column to protect the analytical column.[5]
Secondary interactions with the stationary phase.Adjust the mobile phase pH. Consider a different column chemistry (e.g., embedded polar group).
Broad Peaks Separation performed at a low temperature to maintain analyte stability.While low temperatures can be necessary, they can also lead to increased viscosity and slower mass transfer, resulting in broader peaks.[2] Optimize for the highest temperature that does not compromise sample integrity.
Large injection volume.Reduce the injection volume.[6]
Variable Retention Times Inconsistent mobile phase composition.If using online mixing, prepare the mobile phase manually to verify.[5] Ensure mobile phase components are well-mixed and degassed.[6]
Column temperature fluctuations.Use a reliable column oven to maintain a stable temperature.[6]
Column aging.As a column ages, retention times may gradually decrease.[6] Replace the column if performance significantly deteriorates.
Low Signal Intensity Poor ionization in the mass spectrometer source.Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase pH or add modifiers to enhance ionization.
Analyte degradation.Ensure samples are stored properly and minimize time in the autosampler.[2]
Ghost Peaks Contamination in the mobile phase, injection solvent, or system.Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly.
Carryover from a previous injection.Implement a needle wash with a strong solvent in the autosampler method.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue
  • Homogenization: Homogenize approximately 50 mg of frozen tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrument and application.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined based on fragmentation of the precursor ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis tissue Biological Tissue homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Drying supernatant->dry reconstitute Reconstitution dry->reconstitute inject Inject Sample reconstitute->inject Prepared Sample separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization separation->ionization detection Mass Spectrometry (SRM) ionization->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis Raw Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_investigate Investigation Steps cluster_actions Corrective Actions start Chromatographic Issue (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Inspect Column (Age, Contamination) check_mobile_phase->check_column If no issue found prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Issue Identified check_sample Evaluate Sample (Solvent, Concentration) check_column->check_sample If no issue found flush_column Flush or Replace Column check_column->flush_column Issue Identified check_system Verify System Parameters (Temperature, Flow Rate) check_sample->check_system If no issue found adjust_sample Adjust Sample Solvent/Dilution check_sample->adjust_sample Issue Identified optimize_method Optimize Method Parameters check_system->optimize_method Issue Identified end_node Problem Resolved prepare_fresh_mp->end_node flush_column->end_node adjust_sample->end_node optimize_method->end_node

Caption: Troubleshooting workflow for chromatographic issues.

References

reducing sample degradation of 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation of 3,9-Dihydroxytetradecanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation are enzymatic activity and chemical instability. As a fatty acyl-CoA, it is a substrate for mitochondrial β-oxidation, where it is enzymatically broken down.[1][2][3] Chemically, the thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The secondary hydroxyl groups may also be susceptible to oxidation or elimination reactions under harsh conditions.

Q2: How should I properly store this compound?

A2: To ensure long-term stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -70°C or lower.[4] For short-term storage, a solution in an appropriate buffer at -20°C may be acceptable, but repeated freeze-thaw cycles should be avoided.

Q3: What solvents are recommended for dissolving this compound?

A3: For long-term storage, anhydrous organic solvents such as methanol (B129727) or ethanol (B145695) are suitable. For immediate use in aqueous experimental systems, it can be dissolved in buffers. It is crucial to ensure the pH of the buffer is near neutral (pH 6.5-7.5) to minimize hydrolysis of the thioester bond.

Q4: Can I store solutions of this compound in plastic tubes?

A4: It is highly recommended to use glass vials with Teflon-lined caps (B75204) for storing solutions of acyl-CoAs. Plasticizers and other contaminants can leach from plastic tubes and may interfere with your experiments or catalyze degradation.

Q5: My sample appears to be degrading even with proper storage. What could be the issue?

A5: Contamination with water can lead to hydrolysis. Ensure that any organic solvents used are anhydrous. If working with aqueous buffers, ensure they are prepared with high-purity water and are free of microbial contamination, which could introduce enzymes that degrade the molecule. Also, exposure to light and oxygen can be a factor for some lipids, so storing under an inert atmosphere (like argon or nitrogen) and in amber vials is a good practice.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent results in enzymatic assays.
Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh solutions of this compound for each experiment. If this is not feasible, aliquot solutions into single-use glass vials to avoid freeze-thaw cycles.
Adsorption to Surfaces Long-chain acyl-CoAs can be "sticky." Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic detergent like Triton X-100 in your assay buffer might help, but check for compatibility with your enzyme.
Incorrect Buffer pH Verify the pH of your assay buffer. The stability of the thioester linkage is pH-dependent. A buffer with a pH between 6.5 and 7.5 is generally recommended.
Oxidation If your assay is sensitive to oxidation, consider de-gassing your buffers and running the experiment under an inert atmosphere (e.g., nitrogen).
Issue 2: Low signal or no detection in Mass Spectrometry (LC-MS/MS) analysis.
Possible Cause Troubleshooting Step
Degradation during sample extraction Use a rapid extraction protocol on ice. A common method is to add ice-cold 10% trichloroacetic acid to quench enzymatic activity and precipitate proteins.[5] Alternatively, extraction with a cold 80:20 methanol:water solution can be effective.[6]
Poor chromatographic performance Acyl-CoAs can exhibit poor peak shape. Ensure your mobile phase composition is optimized. Some methods use ion-pairing reagents, while others use an acid wash step between injections to clean the column.[7][8]
Low ionization efficiency Optimize your mass spectrometer's source parameters for acyl-CoAs. These molecules are typically analyzed in positive ion mode.
Sample loss during preparation Minimize the number of transfer steps. Use glass or polypropylene (B1209903) tubes that have low binding properties.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Format Temperature Atmosphere Container Duration
Lyophilized Powder-70°C or belowInert Gas (Argon)Glass vial with Teflon-lined capLong-term (>6 months)
Anhydrous Organic Solvent-70°C or belowInert Gas (Argon)Glass vial with Teflon-lined capLong-term (>6 months)
Aqueous Buffer (pH 6.5-7.5)-20°CAirGlass vial with Teflon-lined capShort-term (<1 week)

Experimental Protocols

Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol is designed to extract this compound from cell cultures while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water[5]

  • Mass spectrometry grade water and acetonitrile

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Microcentrifuge

  • Glass centrifuge tubes

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA directly to the cells.[5]

  • Scrape the cells and transfer the cell lysate/TCA mixture to a pre-chilled glass centrifuge tube.

  • Spike the sample with the internal standard.

  • Vortex briefly and then incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new glass tube for LC-MS/MS analysis.

  • Analyze the sample as soon as possible. If immediate analysis is not possible, store the extract at -70°C.

Mandatory Visualizations

G cluster_storage Sample Handling Workflow cluster_experiment Experimental Phase storage Store at <= -70°C (Lyophilized or in Anhydrous Solvent) reconstitution Reconstitute in Aqueous Buffer (pH 6.5-7.5) on Ice storage->reconstitution Prepare for experiment aliquot Aliquot into Single-Use Glass Vials reconstitution->aliquot use Immediate Use in Experiment aliquot->use assay Enzymatic Assay / Cell Treatment use->assay quench Quench Reaction (e.g., add ice-cold TCA) assay->quench Stop reaction analysis LC-MS/MS Analysis quench->analysis

Caption: Recommended workflow for handling this compound.

G start This compound step1 Oxidation (Acyl-CoA Dehydrogenase) start->step1 FAD -> FADH2 step2 Hydration (Enoyl-CoA Hydratase) step1->step2 + H2O step3 Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) step2->step3 NAD+ -> NADH step4 Thiolysis (Thiolase) step3->step4 + CoA-SH end Shorter Acyl-CoA + Acetyl-CoA step4->end

Caption: Enzymatic degradation via the β-oxidation pathway.

References

optimizing MS/MS fragmentation for 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,9-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the MS/MS fragmentation and analysis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and chemical formula of this compound?

A1: The chemical formula for this compound is C35H62N7O19P3S. The monoisotopic mass is approximately 989.3086 g/mol . The exact mass will vary slightly depending on the adducted ion being measured (e.g., [M+H]+, [M+Na]+).

Q2: What are the predicted major fragmentation patterns for this compound in positive ion mode MS/MS?

A2: While specific experimental data for this compound is not widely available, the fragmentation can be predicted based on the known behavior of other long-chain acyl-CoAs. In positive ion mode, two key fragmentation pathways are expected:

  • Neutral loss of the 3'-phosphoadenosine-5'-diphosphate group: This results in a neutral loss of 507.2979 Da.

  • Formation of the Coenzyme A fragment ion: This typically produces a fragment ion at approximately m/z 428.1121.

Additional fragmentation along the fatty acyl chain, particularly cleavage near the hydroxyl groups, may also occur and can be investigated through further optimization.

Q3: In which biological pathways might this compound be involved?

A3: The biological role of this compound is not well-established in the literature. However, based on structurally similar molecules like (S)-3-hydroxytetradecanoyl-CoA, it is plausible that it could be an intermediate in mitochondrial fatty acid elongation or beta-oxidation pathways.[1] Hydroxylated fatty acids are also known to be involved in various signaling processes, and as such, this compound could potentially act as a signaling molecule.

Troubleshooting Guides

This section addresses common issues that may be encountered during the MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Detectable Signal 1. Inefficient ionization. 2. Suboptimal collision energy. 3. Degradation of the analyte. 4. Poor extraction from the biological matrix.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider testing both positive and negative ion modes. 2. Perform a collision energy optimization experiment by direct infusion of a standard. 3. Prepare fresh samples and standards. Keep samples on ice and analyze them promptly. 4. Evaluate different solid-phase extraction (SPE) or liquid-liquid extraction protocols.
Poor Peak Shape in Liquid Chromatography (LC) 1. Inappropriate LC column chemistry. 2. Suboptimal mobile phase composition. 3. Sample overload.1. Use a C18 or C8 reversed-phase column suitable for lipid analysis. 2. Optimize the gradient elution profile. Ensure the mobile phase contains an appropriate modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to improve peak shape. 3. Reduce the amount of sample injected onto the column.
High Background Noise / Interfering Peaks 1. Contamination from sample matrix or solvents. 2. Co-elution of isobaric compounds.1. Use high-purity solvents and reagents. Incorporate a more rigorous sample clean-up step. 2. Adjust the LC gradient to improve the separation of the target analyte from interfering species. Develop a more specific MRM transition.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision energy. 2. In-source fragmentation.1. Ensure the mass spectrometer is properly calibrated and stable. 2. Reduce the energy in the ion source (e.g., lower cone voltage or declustering potential) to minimize premature fragmentation.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a general method for optimizing the collision energy (CE) for the MS/MS fragmentation of a specific precursor-to-product ion transition for this compound.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion Setup:

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

3. Mass Spectrometer Settings:

  • Set the mass spectrometer to positive ion mode.

  • Select the protonated precursor ion ([M+H]+) of this compound (m/z ~990.3) in the first quadrupole (Q1).

  • Perform a product ion scan in the third quadrupole (Q3) to identify the major fragment ions. The expected fragments are the neutral loss of 507 Da and the CoA fragment at m/z 428.

4. Collision Energy Ramp:

  • Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 60 eV in 2 eV increments).

  • Monitor the intensity of the desired product ion(s) at each CE value.

5. Data Analysis:

  • Plot the intensity of the product ion as a function of the collision energy.

  • The optimal collision energy is the value that produces the highest intensity for the specific transition.

Table 1: Example Collision Energy Optimization Data

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Intensity
990.3483.0 (M+H-507)2045%
990.3483.0 (M+H-507)2570%
990.3483.0 (M+H-507)30100%
990.3483.0 (M+H-507)3585%
990.3483.0 (M+H-507)4060%
990.3428.14055%
990.3428.14580%
990.3428.150100%
990.3428.15590%
990.3428.16075%

Note: The values in this table are illustrative and must be determined empirically for your specific instrument and experimental conditions.

Visualizations

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing start Biological Sample extraction Extraction of Acyl-CoAs start->extraction cleanup SPE Cleanup extraction->cleanup lc LC Separation cleanup->lc ms Mass Spectrometer lc->ms msms MS/MS Fragmentation ms->msms detection Detection msms->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification end end quantification->end Final Result

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_downstream Potential Downstream Effects FA_pool Fatty Acid Pool Enzyme1 Hypothetical Hydroxylase(s) FA_pool->Enzyme1 Metabolism Dihydroxy_CoA This compound Receptor Nuclear Receptor (e.g., PPAR) Dihydroxy_CoA->Receptor Binding/Activation Enzyme1->Dihydroxy_CoA Signaling Signal Transduction Cascade Receptor->Signaling Gene_Expression Modulation of Gene Expression Signaling->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Quantification of 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,9-Dihydroxytetradecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression or enhancement for my analyte. How can I identify and mitigate these matrix effects?

Answer:

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis. Here’s a systematic approach to address this issue:

  • Evaluation of Matrix Effects:

    • Post-Column Infusion: This technique helps to identify regions in the chromatogram where matrix components cause ion suppression or enhancement. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal of the analyte indicate the presence of matrix effects.

    • Matrix Factor Calculation: To quantify the extent of the matrix effect, calculate the matrix factor (MF). This is the ratio of the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. It is recommended to assess the matrix effect in at least six different lots of the biological matrix.

  • Mitigation Strategies:

    • Sample Preparation: The choice of sample preparation technique is critical. While simple protein precipitation is fast, it may not sufficiently remove interfering matrix components like phospholipids.[1][2] Consider more rigorous methods:

      • Liquid-Liquid Extraction (LLE): Can effectively separate the analyte from interfering substances based on their differential solubility in immiscible solvents.

      • Solid-Phase Extraction (SPE): Offers selective extraction and clean-up by utilizing different sorbents to retain the analyte while washing away interfering compounds.[2]

    • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column chemistry (e.g., C18 reversed-phase).

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience the same matrix effects, thus providing a reliable means for accurate quantification.[3][4]

    • Surrogate Matrix: When a true blank matrix is unavailable (as the analyte may be endogenous), a surrogate matrix can be used to prepare calibrators and quality control samples.[1] A common surrogate matrix is a buffered solution of bovine serum albumin (BSA).[1]

Question: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and variable recovery can stem from several factors during sample preparation and analysis.

  • Inefficient Extraction: The extraction method may not be optimal for this compound. Experiment with different organic solvents for LLE or different sorbents and elution solvents for SPE. A modified extraction method for long-chain acyl-CoAs using a combination of potassium phosphate (B84403) buffer and isopropanol (B130326) followed by acetonitrile (B52724) extraction has been shown to improve recovery.[5]

  • Analyte Instability: Acyl-CoAs can be unstable, particularly in aqueous solutions.[6] Ensure that samples are processed quickly and kept at low temperatures. Acidifying the sample can also improve stability.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware. Using low-binding tubes and glass vials for sample processing and storage can minimize this issue.[7]

  • Process Efficiency: To understand the contribution of both extraction efficiency and matrix effects to your overall recovery, it is helpful to calculate the process efficiency. This is determined by comparing the peak area of a pre-extraction spiked sample to that of a pure standard.

Question: I am having difficulty achieving good chromatographic peak shape for this compound. What can I do to improve it?

Answer:

Poor peak shape can be caused by several factors.

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[8]

  • Mobile Phase Composition: The use of ion-pairing reagents can improve peak shape for polar analytes, but they can be difficult to remove from the LC system. An alternative is to use a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.

  • Derivatization: A derivatization strategy based on phosphate methylation has been shown to improve peak shape and achieve full chromatographic coverage for a range of acyl-CoAs.[9] This approach can also reduce analyte loss due to adsorption.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for quantifying this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for the accurate and precise quantification of this compound.[3] This method offers high sensitivity and selectivity, and the use of a stable isotope-labeled internal standard effectively corrects for matrix effects and variations in sample processing.

Q2: What are the key steps in a typical sample preparation workflow for this compound analysis?

A2: A general workflow includes:

  • Homogenization: Tissues are homogenized in a suitable buffer, often at a slightly acidic pH to improve stability.[5]

  • Extraction: The analyte is extracted from the homogenate using techniques like protein precipitation, LLE, or SPE.[8]

  • Concentration: The extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.[8]

Q3: Where does this compound fit into metabolic pathways?

A3: this compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is responsible for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.

Data Presentation

The following table provides a template for summarizing quantitative data related to the validation of a quantification method for this compound. Researchers should populate this table with their own experimental data.

ParameterSample Preparation Method A (e.g., Protein Precipitation)Sample Preparation Method B (e.g., LLE)Sample Preparation Method C (e.g., SPE)Acceptance Criteria
Recovery (%) User DataUser DataUser Data> 80%
Matrix Effect (%) User DataUser DataUser Data85-115%
Process Efficiency (%) User DataUser DataUser Data> 70%
Intra-day Precision (%CV) User DataUser DataUser Data< 15%
Inter-day Precision (%CV) User DataUser DataUser Data< 15%
Accuracy (%) User DataUser DataUser Data85-115%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

  • Sample Homogenization:

    • Homogenize 50-100 mg of tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Protein Precipitation and Extraction:

    • Add 2 mL of acetonitrile/isopropanol (3:1 v/v) to the homogenate.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

Visualizations

Mitochondrial_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase fadh2_out FADH₂ Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Enoyl_CoA->fadh2_out FADH₂ Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Analyte This compound (Intermediate) Hydroxyacyl_CoA->Analyte nadh_out NADH + H⁺ Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Ketoacyl_CoA->nadh_out NADH Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle fad_in FAD fad_in->Enoyl_CoA FAD h2o_in H₂O h2o_in->Hydroxyacyl_CoA H₂O nad_in NAD⁺ nad_in->Ketoacyl_CoA NAD⁺ coa_in CoA-SH coa_in->Shorter_Acyl_CoA CoA-SH

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Troubleshooting_Workflow Start Poor Quantification Results Check_Recovery Evaluate Recovery Start->Check_Recovery Check_Matrix_Effect Assess Matrix Effect (Post-column infusion, Matrix Factor) Start->Check_Matrix_Effect Optimize_Sample_Prep Optimize Sample Prep (LLE, SPE) Check_Recovery->Optimize_Sample_Prep Low/Variable Good_Results Accurate Quantification Check_Recovery->Good_Results Acceptable Check_Matrix_Effect->Optimize_Sample_Prep High Optimize_LC Optimize Chromatography Check_Matrix_Effect->Optimize_LC High Check_Matrix_Effect->Good_Results Acceptable Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Sample_Prep->Use_SIL_IS Optimize_LC->Use_SIL_IS Use_SIL_IS->Good_Results

Caption: Troubleshooting workflow for matrix effects.

References

Validation & Comparative

Validation of 3-Hydroxytetradecanoyl-CoA and its Derivatives as Biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an inherited metabolic disorder that prevents the body from converting certain fats into energy. This leads to an accumulation of specific long-chain 3-hydroxy fatty acids and their metabolites. The validation of biomarkers for the timely and accurate diagnosis and monitoring of LCHAD deficiency is crucial for patient management. This guide provides a comparative overview of 3-hydroxytetradecanoyl-CoA and its derivatives as biomarkers, supported by experimental data and protocols.

Biomarker Comparison

The primary biomarkers for LCHAD deficiency are long-chain 3-hydroxy acylcarnitines, which are derived from the accumulation of 3-hydroxyacyl-CoAs, including 3-hydroxytetradecanoyl-CoA. The evaluation of these biomarkers is often performed in comparison to other metabolites and diagnostic approaches.

Biomarker CategorySpecific Biomarker ExamplesDiagnostic UtilityAdvantagesLimitations
Primary Acylcarnitines 3-Hydroxytetradecanoylcarnitine (C14-OH)High sensitivity and specificity for LCHAD deficiency screening.[1]Routinely included in newborn screening panels; quantifiable in dried blood spots.Can be influenced by diet and clinical status; may not solely reflect intracellular 3-hydroxyacyl-CoA levels.
Related Acyl-CoAs 3-Hydroxytetradecanoyl-CoADirect indicator of the metabolic block in LCHAD deficiency.Provides a direct measure of the accumulating substrate.Technically challenging to measure directly in patient samples due to low abundance and instability.
Alternative Biomarkers S-(3-hydroxyacyl)cysteaminesIdentified as potential disease-specific biomarkers for LCHADD, representing degradation products of accumulating 3-hydroxyacyl-CoAs.[2]May offer increased specificity compared to acylcarnitines.Newer biomarker, requiring further validation and standardization of analytical methods.
Free Fatty Acids 3-Hydroxypalmitic acidElevated levels in plasma can be indicative of LCHAD deficiency.[3]Can be quantified from small plasma samples.May be less specific than acylcarnitine profiles.

Experimental Protocols

Analysis of 3-Hydroxyacylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and diagnostic confirmation of LCHAD deficiency.

Objective: To quantify 3-hydroxytetradecanoylcarnitine (C14-OH) and other long-chain 3-hydroxy acylcarnitines in biological samples (e.g., dried blood spots, plasma).

Methodology:

  • Sample Preparation: A small disc is punched from a dried blood spot or a plasma sample is used. Internal standards (isotopically labeled acylcarnitines) are added.

  • Extraction: Acylcarnitines are extracted using a solvent, typically methanol.

  • Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., esterified) to improve their ionization efficiency and chromatographic separation.

  • MS/MS Analysis: The sample is introduced into a tandem mass spectrometer, usually via flow injection or liquid chromatography. The instrument is set up to perform precursor ion scanning or neutral loss scanning specific for the fragmentation patterns of acylcarnitines.

  • Quantification: The concentration of each analyte is determined by comparing its signal intensity to that of the corresponding internal standard.

Quantification of Free 3-Hydroxypalmitic Acid by ESI-MS/MS

This method can be used for the diagnosis of LCHAD deficiency by measuring a related free fatty acid.[3]

Objective: To quantify free 3-hydroxypalmitic acid in plasma.

Methodology:

  • Sample Preparation: A small volume of plasma (e.g., 5 µL) is used.[3]

  • Derivatization: The fatty acids are derivatized, for example, to acetyl trimethylaminoethyl ester iodide derivatives, to allow for selective analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS).[3]

  • MS/MS Analysis: The derivatized samples are analyzed by ESI-MS/MS. The different product ion spectra of the derivatives of isomeric hydroxy fatty acids allow for their discrimination and quantification.[3]

  • Quantification: The concentration is determined using a calibration curve generated with standards.

Signaling and Metabolic Pathways

The accumulation of 3-hydroxytetradecanoyl-CoA in LCHAD deficiency is a direct consequence of a block in the mitochondrial fatty acid β-oxidation pathway.

Fatty_Acid_Beta_Oxidation cluster_mitochondria Mitochondrial Matrix LongChainFattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-2-Enoyl-CoA LongChainFattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., 3-Hydroxytetradecanoyl-CoA) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA LCHAD ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway indicating the metabolic block in LCHAD deficiency.

The following workflow illustrates the general process of biomarker validation for a metabolic disorder like LCHAD deficiency.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolomics) AnalyticalValidation Analytical Method Validation Discovery->AnalyticalValidation ClinicalValidation Clinical Validation (Patient vs. Control Cohorts) AnalyticalValidation->ClinicalValidation Comparison Comparison with Existing Biomarkers ClinicalValidation->Comparison Implementation Clinical Implementation (Newborn Screening) Comparison->Implementation

Caption: A generalized workflow for the validation of a new biomarker.

References

A Comparative Analysis of Dihydroxy Acyl-CoAs in Lipidomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolites is paramount. This guide provides a comparative analysis of dihydroxy acyl-CoAs, a class of molecules implicated in a range of physiological and pathological processes. While direct quantitative data on dihydroxy acyl-CoAs is sparse in the current literature, this guide leverages data from their precursor dihydroxy fatty acids to provide insights into their potential relative abundances and biological significance.

Introduction to Dihydroxy Acyl-CoAs

Dihydroxy acyl-Coenzyme A (dihydroxy acyl-CoA) molecules are activated forms of dihydroxy fatty acids. These lipids are formed in the body through the cytochrome P450 (CYP) pathway, where polyunsaturated fatty acids (PUFAs) are first converted to epoxy fatty acids and subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding dihydroxy derivatives. The activation of these dihydroxy fatty acids to their acyl-CoA thioesters by acyl-CoA synthetases channels them into various metabolic pathways, including beta-oxidation and incorporation into complex lipids.[1]

Emerging research has highlighted the potential role of dihydroxy fatty acids, and by extension their acyl-CoA counterparts, in inflammatory signaling and neurodevelopmental processes.[2] This guide will delve into a comparative analysis of these molecules, offering available quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic and signaling pathways.

Quantitative Comparison of Dihydroxy Fatty Acid Precursors

Dihydroxy Fatty AcidPrecursor PUFAMean Concentration (pg/mL)Standard Deviation (pg/mL)
Dihydroxyeicosatrienoic acids (diHETrEs)Arachidonic Acid (AA)3345.7955.2
Dihydroxyeicosatetraenoic acids (diHETEs)Eicosapentaenoic Acid (EPA)6275.53103.9
Dihydroxydocosapentaenoic acids (diHDPAs)Docosahexaenoic Acid (DHA)5718.61895.1

Table 1: Comparative concentrations of dihydroxy fatty acids in human umbilical cord blood. Data sourced from a study on PUFA metabolites.[2]

Experimental Protocols

The analysis of dihydroxy acyl-CoAs is challenging due to their low endogenous concentrations and potential instability.[3] A robust method for their quantification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following is a detailed protocol adapted from established methods for acyl-CoA analysis.[5][6]

Protocol: Quantification of Dihydroxy Acyl-CoAs by LC-MS/MS

1. Sample Preparation (from cell culture)

  • Cell Lysis and Extraction:

    • Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell culture dish.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously for 30 seconds and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition an Oasis MAX SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of 2% ammonium (B1175870) hydroxide, and finally 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-20 min: 98% B

      • 20-21 min: 98% to 2% B

      • 21-25 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each dihydroxy acyl-CoA would need to be determined using authentic standards. The precursor ion will be the [M+H]+ of the dihydroxy acyl-CoA, and a common product ion for acyl-CoAs is m/z 428, corresponding to the phosphopantetheine moiety.

3. Data Analysis

  • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

  • A calibration curve should be generated using a series of known concentrations of authentic dihydroxy acyl-CoA standards.

Signaling and Metabolic Pathways

Dihydroxy acyl-CoAs are situated at a critical juncture of lipid metabolism and signaling. The following diagrams illustrate the pathway of their formation and a general workflow for their analysis.

PUFA_Metabolism PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) Epoxy_FA Epoxy Fatty Acids (e.g., EETs) PUFA->Epoxy_FA  Cytochrome P450  Epoxygenase Dihydroxy_FA Dihydroxy Fatty Acids (e.g., diHETrEs) Epoxy_FA->Dihydroxy_FA  Soluble Epoxide  Hydrolase (sEH) Dihydroxy_Acyl_CoA Dihydroxy Acyl-CoA Dihydroxy_FA->Dihydroxy_Acyl_CoA  Acyl-CoA  Synthetase Signaling Inflammatory Signaling Dihydroxy_FA->Signaling Metabolism Further Metabolism (e.g., β-oxidation) Dihydroxy_Acyl_CoA->Metabolism

Metabolic pathway of dihydroxy acyl-CoA formation.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Biological Sample (Cells or Tissues) Extraction Lysis and Extraction Sample_Collection->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Stat_Analysis Statistical Analysis Peak_Integration->Stat_Analysis Interpretation Biological Interpretation Stat_Analysis->Interpretation

Lipidomics workflow for dihydroxy acyl-CoA analysis.

Conclusion

The comparative analysis of dihydroxy acyl-CoAs is an emerging area in lipidomics with significant potential for advancing our understanding of cellular metabolism and disease. While direct quantitative comparisons remain a challenge due to analytical complexities, the information presented in this guide provides a solid foundation for researchers. By utilizing the outlined experimental protocols and understanding the metabolic context of these molecules, scientists can begin to unravel the specific roles of dihydroxy acyl-CoAs in health and disease, paving the way for novel therapeutic strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3,9-Dihydroxytetradecanoyl-CoA. Given the limited availability of specific cross-validation studies for this particular analyte, this document outlines common and robust methods used for analogous long-chain hydroxyacyl-CoAs. The information presented is intended to serve as a foundational resource for developing and validating an analytical method for this compound. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/Fluorescence).

Data Presentation: Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is pivotal for understanding cellular metabolism in both health and disease.[1] LC-MS/MS has become the predominant technique due to its high sensitivity and specificity.[1][2] However, HPLC-based methods remain a viable alternative. The following table summarizes the performance characteristics of these methods based on data reported for similar long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[3]Variable[1]
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]Moderate[1]Low to Moderate[1]
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are representative protocols for LC-MS/MS and HPLC-UV/Fluorescence analysis of long-chain acyl-CoAs.

Protocol 1: LC-MS/MS Method for 3-Hydroxyacyl-CoA Analysis

This method is designed for high sensitivity and specificity in quantifying 3-hydroxyacyl-CoAs in biological matrices.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined.

  • Collision Energy: Optimized for the specific analyte.[1]

Protocol 2: HPLC-UV/Fluorescence Method

This method can be adapted for the analysis of long-chain acyl-CoAs and may require derivatization for enhanced sensitivity, particularly with fluorescence detection.

1. Sample Preparation and Derivatization (for Fluorescence)

  • Extract acyl-CoAs from the sample using a suitable method, such as solid-phase extraction.[4]

  • For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase: A common approach involves a binary gradient system. For example:

    • Solvent A: 75 mM KH2PO4 (pH 4.9).[4]

    • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.[4]

  • Gradient Elution: The gradient should be optimized to resolve the analyte of interest from other components in the sample.

  • Flow Rate: Typically 0.25-0.5 mL/min.[4]

  • Detection:

    • UV Detection: Monitor the eluent at 260 nm.[4][5]

    • Fluorescence Detection: Use appropriate excitation and emission wavelengths for the chosen fluorescent label.[1]

Methodology Visualization

The following diagrams illustrate the conceptual workflows for the analytical methods and a general process for cross-validation.

LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLC-UV/Fluorescence Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC High-Performance Liquid Chromatography Derivatization->HPLC Detector UV or Fluorescence Detector HPLC->Detector Data Data Acquisition Detector->Data

Caption: Workflow for HPLC-UV/Fluorescence analysis.

Cross-Validation Logical Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison MethodA Method A (e.g., LC-MS/MS) Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD/LOQ Specificity Specificity SameSamples Analysis of Same Samples MethodA->SameSamples MethodB Method B (e.g., HPLC-UV) MethodB->SameSamples StatAnalysis Statistical Analysis (e.g., Bland-Altman, Correlation) SameSamples->StatAnalysis Conclusion Method Performance Conclusion StatAnalysis->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Personal protective equipment for handling 3,9-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,9-Dihydroxytetradecanoyl-CoA, designed for researchers, scientists, and professionals in drug development. The following procedures are based on general laboratory safety protocols for biochemicals and should be supplemented by a thorough review of any available specific safety data sheets (SDS) and institutional safety guidelines.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes. Standard safety glasses do not provide adequate protection.
Hand Protection Chemically resistant gloves, such as nitrile or latex, are required.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated, punctured, or torn.
Body Protection A standard laboratory coat must be worn to protect the skin and clothing from contamination.[1] The lab coat should be buttoned completely. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.
Respiratory Protection If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be required.[2][3] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[4]

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated laboratory.[1]

  • Use a chemical fume hood when handling powders or solutions to minimize inhalation risks.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]

2. Safe Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not breathe in dust or aerosols.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Remove and wash contaminated clothing before reuse.[2]

3. First Aid Measures:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[2]

  • In case of eye contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and solutions containing this compound, must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a clearly labeled, sealed, and chemically compatible container. For larger quantities, it is advisable to store them until collection by a licensed waste contractor.[1]

  • Do not dispose of this chemical down the drain or in the general trash.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare work area in fume hood B->C D Weigh/measure this compound C->D Proceed with caution E Perform experimental procedure D->E F Decontaminate work surfaces E->F Post-experiment G Segregate and label waste F->G H Dispose of waste via approved channels G->H I Doff and dispose of/clean PPE H->I J Wash hands thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.